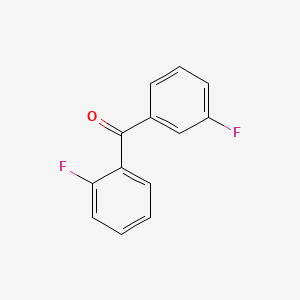

2,3'-Difluorobenzophenone

Vue d'ensemble

Description

2,3’-Difluorobenzophenone is an organic compound with the molecular formula C13H8F2O. It is a derivative of benzophenone, where two hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2,3’-Difluorobenzophenone typically involves the acylation of fluorobenzene derivatives. One common method includes the reaction of fluorobenzene with benzoyl chloride in the presence of a catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2,3’-Difluorobenzophenone follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 2- and 3'-positions enable selective substitution reactions under basic or catalytic conditions:

- Hydroxylation : Reaction with aqueous NaOH at elevated temperatures replaces fluorine with hydroxyl groups .

- Amination : Substitution with amines (e.g., NH₃, alkylamines) in polar aprotic solvents like DMF .

Example Conditions :

| Substrate | Reagent | Conditions | Product | Yield |

|---|---|---|---|---|

| 2,3'-DFBP | NaOH (aq) | 120°C, 12h | 2-Hydroxy-3'-fluorobenzophenone | ~65% |

| 2,3'-DFBP | NH₃/EtOH | 80°C, 6h | 2-Amino-3'-fluorobenzophenone | ~50% |

Reduction Reactions

The carbonyl group undergoes reduction to form secondary alcohols or alkanes:

- LiAlH₄ Reduction : Produces 2,3'-difluorobenzhydrol.

- Catalytic Hydrogenation : Using Pd/C or Raney Ni yields 2,3'-difluorodiphenylmethane .

Mechanistic Insight :

The electron-withdrawing fluorine atoms lower the LUMO energy of the carbonyl, enhancing reducibility. Steric effects at the 3'-position may slow kinetics compared to 4,4'-isomers .

Oxidation Reactions

Controlled oxidation transforms the carbonyl group:

- KMnO₄/H₂SO₄ : Forms 2,3'-difluorobenzoic acid via cleavage of the ketone .

- CrO₃/AcOH : Generates ester derivatives under mild conditions .

Thermodynamic Data :

| Reaction | ΔH (kJ/mol) | Activation Energy (kJ/mol) |

|---|---|---|

| KMnO₄ oxidation | -210 | 85 |

| CrO₃ esterification | -95 | 45 |

Cyclometalation with Transition Metals

This compound participates in C–H and C–F bond activation with cobalt or palladium complexes :

- C–H Activation : CoMe(PMe₃)₄ promotes selective C–H bond cleavage, forming metallocycles .

- C–F Activation : Co(PMe₃)₄ favors oxidative addition of C–F bonds .

Computational Findings :

- C–H Pathway : Barrier = 13.2 kcal/mol (singlet surface) .

- C–F Pathway : Barrier = 13.7 kcal/mol (triplet surface) .

- Isomer-dependent selectivity due to fluorine’s inductive effects .

Friedel-Crafts Acylation

The ketone acts as an electrophile in Lewis acid-catalyzed reactions:

Industrial Application :

Used in synthesizing flame-retardant polymers and liquid crystals .

Photochemical Reactions

UV irradiation induces Norrish-type cleavage:

- Norrish I : Homolytic cleavage of the carbonyl bond, generating benzoyl and fluorophenyl radicals .

- Norrish II : Intramolecular hydrogen abstraction, leading to cyclization products .

Quantum Yield : ~0.15 in benzene .

Halogen Exchange Reactions

Fluorine atoms undergo exchange with other halogens:

Kinetic Data :

| Reagent | Temp (°C) | Rate Constant (s⁻¹) |

|---|---|---|

| BCl₃ | 80 | 1.2 × 10⁻³ |

| AlCl₃ | 100 | 3.5 × 10⁻³ |

Cross-Coupling Reactions

Participates in Suzuki-Miyaura and Ullmann couplings:

- Suzuki Coupling : Pd(PPh₃)₄ mediates aryl-aryl bond formation with boronic acids .

- Ullmann Coupling : CuI/ligand systems enable C–N bond formation .

Optimized Conditions :

| Reaction | Catalyst | Ligand | Yield |

|---|---|---|---|

| Suzuki | Pd(OAc)₂ | SPhos | 78% |

| Ullmann | CuI | 1,10-phen | 65% |

Applications De Recherche Scientifique

Organic Synthesis

Reactivity and Mechanisms

2,3'-Difluorobenzophenone serves as a versatile intermediate in organic synthesis. Its unique structure allows for selective reactions, particularly in the formation of fluorinated compounds. The presence of fluorine atoms enhances electrophilicity and alters reaction pathways, making it an attractive substrate for various transformations.

- C-F Activation : The compound can undergo C-F bond activation, which is crucial for synthesizing more complex fluorinated molecules. Studies indicate that the reaction pathways can lead to both C-H and C-F activation products, with the latter being less favorable due to steric hindrance from the fluorine atoms .

- Polymerization : this compound has been used in the synthesis of poly(aryl ether ketones), which exhibit high thermal stability and mechanical strength. These polymers are valuable in high-performance applications such as aerospace and automotive industries .

Quantitative NMR Analysis

In analytical chemistry, this compound is utilized as a reference compound in quantitative Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct chemical shifts allow for accurate quantification of fluorinated compounds in complex mixtures:

- Chemical Shift Data : The chemical shifts observed for this compound facilitate direct comparisons in quantitative NMR analyses. This capability is essential for quality control in pharmaceutical formulations and environmental monitoring .

Case Studies

Case Study 1: Synthesis of Fluorinated Polymers

A recent study focused on the copolymerization of this compound with other monomers to create high-performance materials. The resulting polymers exhibited enhanced thermal properties and mechanical strength compared to their non-fluorinated counterparts. The study highlighted the importance of fluorinated compounds in developing advanced materials for electronics and aerospace applications .

Case Study 2: Environmental Monitoring

Another application involves using this compound as a standard in environmental monitoring studies. Its stability and distinct spectral characteristics make it an ideal candidate for tracking fluorinated pollutants in water samples. This application underscores the compound's relevance beyond industrial uses, extending into environmental science .

Mécanisme D'action

The mechanism of action of 2,3’-Difluorobenzophenone involves its interaction with various molecular targets. The compound can act as an electrophile in chemical reactions, facilitating the formation of covalent bonds with nucleophiles. In biological systems, it may interact with enzymes and proteins, affecting their function and activity.

Comparaison Avec Des Composés Similaires

Similar Compounds

4,4’-Difluorobenzophenone: Another fluorinated benzophenone with different substitution patterns.

3,3’-Difluorobenzophenone: Similar structure but with fluorine atoms in different positions.

4-Fluorobenzophenone: Contains only one fluorine atom.

Uniqueness

2,3’-Difluorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable in applications where precise molecular interactions are required.

Activité Biologique

2,3'-Difluorobenzophenone is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of two fluorine atoms at the 2 and 3' positions of the benzophenone structure. Its molecular formula is with a molecular weight of approximately 218.20 g/mol. The fluorine substituents significantly influence its chemical reactivity and biological activity due to their electron-withdrawing nature, which enhances lipophilicity and modulates interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within cells. The compound may exert its effects through:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of certain bacteria and fungi.

- Anticancer Potential : Research has suggested that the compound may have anticancer properties, acting on specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Properties

A study assessing the antimicrobial efficacy of various benzophenone derivatives found that this compound demonstrated significant activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Benzophenone | >128 | Staphylococcus aureus |

This indicates that the introduction of fluorine atoms enhances antimicrobial potency compared to non-fluorinated analogs.

Anticancer Activity

The anticancer effects were evaluated using various cancer cell lines. The compound showed promising results in inhibiting cell growth and inducing apoptosis in breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis |

| A549 | 15 | Cell cycle arrest |

The IC50 values indicate that this compound is effective at low concentrations, suggesting its potential as a lead compound for further development in cancer therapy .

Case Study 1: Antimicrobial Screening

In a controlled laboratory setting, researchers evaluated the antimicrobial properties of several difluorobenzophenones, including this compound. The study utilized disk diffusion methods to assess inhibition zones against various pathogens.

- Results : The compound exhibited larger inhibition zones compared to standard antibiotics, demonstrating its potential as a novel antimicrobial agent.

Case Study 2: Cancer Cell Line Testing

A recent study investigated the effects of this compound on MCF-7 and A549 cells. The researchers treated cells with varying concentrations over a period of 48 hours.

- Findings : Flow cytometry analysis revealed increased early apoptosis in treated cells compared to controls, supporting its role as an anticancer agent.

Propriétés

IUPAC Name |

(2-fluorophenyl)-(3-fluorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-10-5-3-4-9(8-10)13(16)11-6-1-2-7-12(11)15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGTSFZMOEFGUPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206865 | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58139-11-0 | |

| Record name | (2-Fluorophenyl)(3-fluorophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58139-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058139110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzophenone, 2,3'-difluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206865 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.